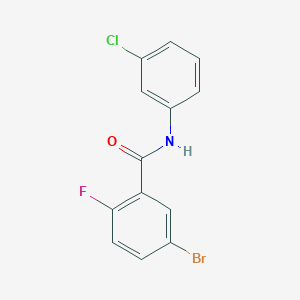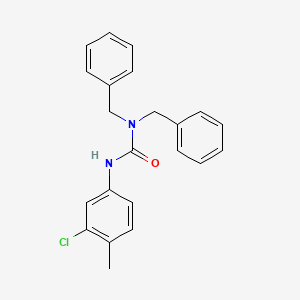![molecular formula C15H12FN B15075919 N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine](/img/structure/B15075919.png)
N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine: is an organic compound that belongs to the class of imines This compound is characterized by the presence of a fluorophenyl group and a phenylpropenylidene group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine typically involves the condensation reaction between 4-fluoroaniline and cinnamaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The fluorophenyl group in the compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, nitro compounds, alkyl halides; often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Oxides or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has potential applications in the development of biologically active molecules. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with biological targets suggests it could be useful in the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system .
Comparación Con Compuestos Similares
- N-(4-chlorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine
- N-(4-bromophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine
- N-(4-methylphenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine
Comparison: N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it different from its chlorinated, brominated, or methylated analogs.
Propiedades
Fórmula molecular |
C15H12FN |
|---|---|
Peso molecular |
225.26 g/mol |
Nombre IUPAC |
(E)-N-(4-fluorophenyl)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C15H12FN/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-12H/b7-4+,17-12? |
Clave InChI |
OPKYZHOEFJCYAD-RCYQAAHFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=NC2=CC=C(C=C2)F |
SMILES canónico |
C1=CC=C(C=C1)C=CC=NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


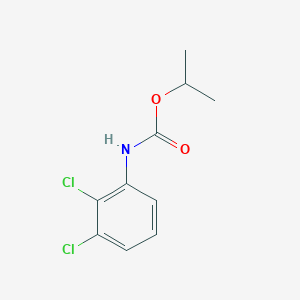
![{[1-(Phenylselanyl)cyclopentyl]selanyl}benzene](/img/structure/B15075840.png)
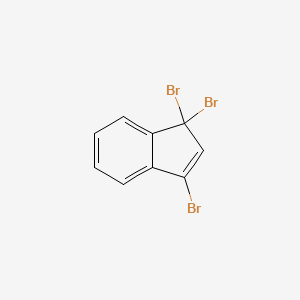

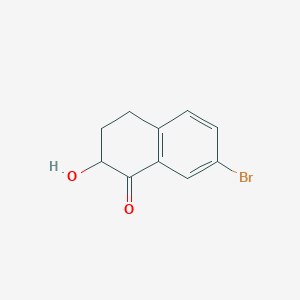
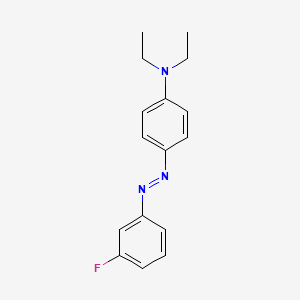
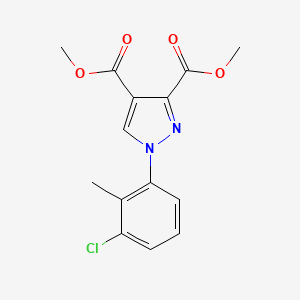
![Ethyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B15075907.png)
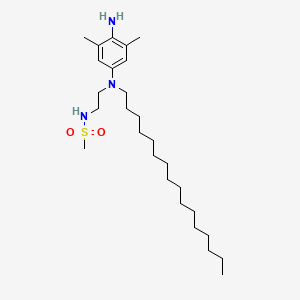
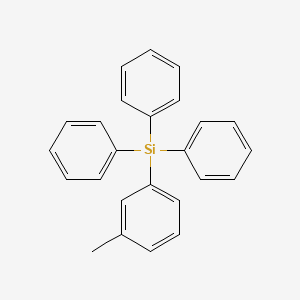

![N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B15075929.png)
